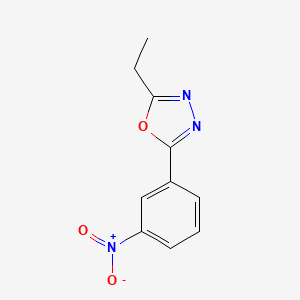

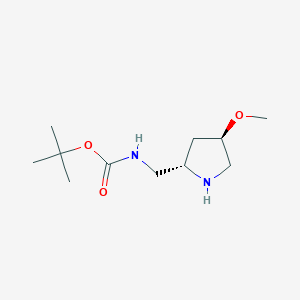

![molecular formula C23H18N2O2 B2529322 N-[(8-羟基喹啉-7-基)-苯甲酰胺基]苯甲酰胺 CAS No. 53983-72-5](/img/structure/B2529322.png)

N-[(8-羟基喹啉-7-基)-苯甲酰胺基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide" is a derivative of 8-hydroxyquinoline, which is a versatile scaffold in medicinal chemistry due to its metal chelating properties and biological activities. The structure of 8-hydroxyquinoline derivatives has been extensively studied, and these compounds have shown a range of pharmacological activities, including antibacterial and anticancer properties .

Synthesis Analysis

The synthesis of related 8-hydroxyquinoline derivatives often involves condensation reactions, cyclization, and functional group transformations. For instance, the Bischler-Napieralski cyclization followed by N/C-alkylation sequences has been used to construct complex isoquinoline alkaloids . Similarly, substituted benzamides, which are structurally related to the compound of interest, have been synthesized through reactions involving aminocarbonyl phenylamino groups . These methods could potentially be adapted for the synthesis of "N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide".

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives is characterized by the presence of a metal-chelating moiety, which can adopt non-planar geometries as seen in the crystal structures of related compounds . The coordination chemistry of these ligands is diverse, with different metal ions inducing various geometries and oxidation states upon complexation.

Chemical Reactions Analysis

8-Hydroxyquinoline derivatives participate in a variety of chemical reactions, including azo coupling, which is used in analytical test reactions for nitrite and nitrate anions . The reactivity of these compounds can be further explored through oxidative coupling reactions, as demonstrated by the Rh-catalyzed coupling between benzamides and alkynes to synthesize polycyclic amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives are influenced by their molecular structure and the presence of functional groups. For example, the introduction of halogen atoms can affect the antibacterial activity of these compounds . The photophysical properties are also of interest, as seen in the fluorogenic chemodosimetric behavior of a thioamide derivative of 8-hydroxyquinoline, which exhibits selective fluorescence enhancement upon binding to Hg2+ ions .

科学研究应用

抗真菌活性

研究表明,苯甲酰胺的衍生物,包括那些含有 8-羟基喹啉的衍生物,具有作为抗真菌剂的潜力。对苯甲酰胺的 2-烷氧基衍生物和 N-取代苯甲酰胺的研究表明,它们在体外对各种真菌感染有效,通常显示出比其他抗真菌剂更强的抑菌效力 (Coates 等,1957)。

芳基苯并恶唑衍生物的合成

该化合物在芳基苯并恶唑衍生物的合成中起作用,这是一类重要的化合物,具有各种应用。已经开发了一种使用铜催化的分子间 C-N/分子内 C-O 偶联的一锅合成方法,使用 N-(2-氯苯基)-2-卤代苯甲酰胺和伯胺作为底物,8-羟基喹啉作为配体 (苗等,2015)。

在有机合成中的应用

N-[(8-羟基喹啉-7-基)-苯甲酰胺基]苯甲酰胺衍生物在多环酰胺和异喹啉酮的合成中具有应用,这得益于 Rh 催化的氧化偶联等方法 (宋等,2010)。这一研究领域为开发具有潜在药用价值的新型有机化合物做出了重大贡献。

金属离子的化学传感器

一些 8-羟基喹啉衍生物,包括那些与苯甲酰胺相关的衍生物,已被探索作为金属离子的化学传感器。这些化合物表现出选择性和灵敏的信号行为,使它们在各种介质中检测特定的金属离子(如 Hg2+)时很有用 (宋等,2006)。

抗菌和抗真菌活性

研究表明,某些 8-羟基喹啉衍生物,包括那些与苯甲酰胺结合的衍生物,表现出显着的抗菌和抗真菌活性。当针对各种细菌和真菌菌株进行测试时,这些化合物与它们的母体化合物相比显示出更高的有效性 (Dixit 等,2010)。

抗癌潜力

对 N-芳基/烷基苯甲酰胺衍生物的合成研究,包括 N-[(8-羟基喹啉-7-基)-苯甲酰胺基]苯甲酰胺的结构,已显示出在抗癌应用中的潜力。这些化合物已被评估其对各种癌细胞系的细胞毒性,某些衍生物已显示出有希望的结果 (Soda 等,2022)。

作用机制

Target of Action

The primary target of TCMDC-123701, also known as N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide, GNF-Pf-4651, or MMV666080, is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .

Mode of Action

TCMDC-123701 interacts with PfCLK3, inhibiting its function . This interaction is facilitated by the co-crystal structure of the essential malarial kinase PfCLK3 with the reversible inhibitor TCMDC-135051 . The inhibition of PfCLK3 disrupts the parasite’s RNA splicing, which is crucial for its survival .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-123701 affects the RNA splicing pathway in the malaria parasite . PfCLK3 is known to phosphorylate parasite SR proteins, indicating its role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, affecting the parasite’s ability to survive and reproduce .

Pharmacokinetics

It is generally understood that for a drug to be effective, it needs to be absorbed into the body, distributed to the site of action, metabolized, and eventually excreted . These properties greatly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of TCMDC-123701’s action is significant antiparasiticidal activity . It effectively hinders the transition from trophozoite to schizont, impairs transcription, and diminishes transmission to the mosquito vector . This leads to a reduction in the survival and reproduction of the malaria parasite .

属性

IUPAC Name |

N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c26-22-19(14-13-17-12-7-15-24-21(17)22)20(16-8-3-1-4-9-16)25-23(27)18-10-5-2-6-11-18/h1-15,20,26H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJBCIZHIKOYDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

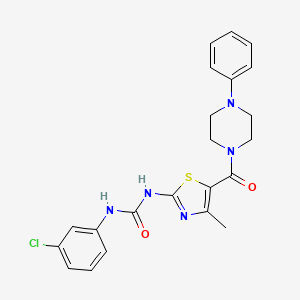

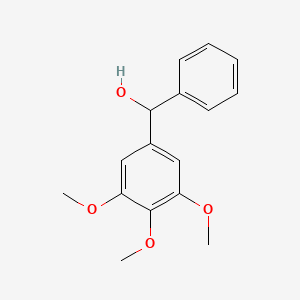

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2529248.png)

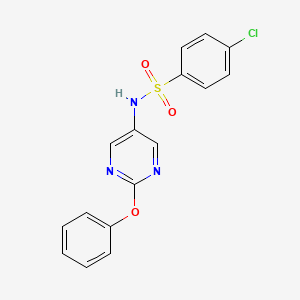

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

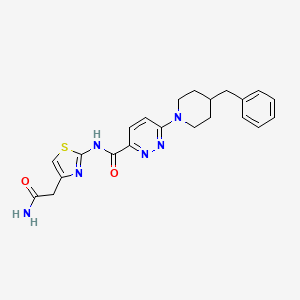

![[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2529251.png)

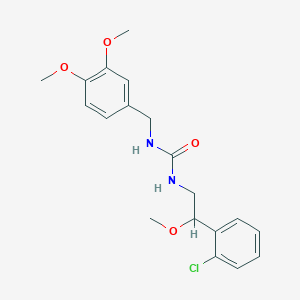

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)

![N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2529261.png)